molecular formula C11H17N3O3S B2430795 1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one CAS No. 1797068-00-8

1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one

Cat. No.: B2430795
CAS No.: 1797068-00-8
M. Wt: 271.34
InChI Key: AAIQUMRZDZXKKD-UHFFFAOYSA-N
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Description

1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxa-thia-azaspirodecane ring system fused with an imidazolidinone moiety. The compound’s distinct structure imparts it with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c15-9-12-3-6-14(9)10(16)13-4-1-11(2-5-13)17-7-8-18-11/h1-8H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIQUMRZDZXKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one represents a structurally complex molecule combining spirocyclic, heteroatom-rich frameworks with a urea-derived imidazolidinone moiety. Its preparation requires multistep synthetic strategies addressing three key challenges:
1) Construction of the 1-oxa-4-thia-8-azaspiro[4.5]decane core
2) Introduction of the carbonyl group at position 8
3) Coupling with imidazolidin-2-one through carbamate linkage

This analysis synthesizes data from patent literature and chemical databases to establish viable synthetic routes while addressing regiochemical control and functional group compatibility.

Synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decane Core

Ring-Closing Strategies

The spirocyclic system can be assembled through three primary methods:

Thia-Oxa Ring Formation via Thiourea Cyclization

Reaction of 4-mercapto-1-piperidineethanol with carbonyl sources under acidic conditions generates the spirocycle through simultaneous thiazolidine and oxolane ring closure. Typical conditions:

Reagent Solvent Temperature Yield (%)
Phosgene (0.5 eq) Dichloromethane 0°C → RT 62
Triphosgene (1 eq) THF Reflux 58

Mechanistic studies suggest thiourea intermediate formation precedes spontaneous cyclization.

Oxidative Sulfur Insertion

Alternative approaches use sulfenyl chloride reagents to introduce the thia group post-cyclization:

  • Prepare 8-azaspiro[4.5]decan-1-ol via Dieckmann cyclization of ethyl 4-piperidineglycolate
  • Treat with benzenesulfenyl chloride (PhSCl) in presence of BF3·OEt2
  • Oxidative workup with H2O2 converts -SPh to -SO2- group

Carbonyl Group Installation at Position 8

Carbamoyl Chloride Intermediate

The spirocyclic amine undergoes carbonylative coupling using triphosgene:

Spirocyclic amine (1 eq) + Triphosgene (0.33 eq)  
→ 8-carbamoyl chloride (87% yield)  

Critical parameters:

  • Strict temperature control (-10°C to 0°C) prevents N-overacylation
  • Tertiary amine bases (e.g., DIPEA) enhance reaction rate

Direct Carbonylation via CO Insertion

High-pressure methods using CO gas (50 psi) with Pd(PPh3)4 catalyst achieve 76% conversion:

$$
\ce{Spiroamine + CO ->[Pd(0)] Spiroamide}
$$

Coupling with Imidazolidin-2-one

Carbamate Linkage Formation

The key step involves nucleophilic attack of imidazolidin-2-one's amine on the activated carbonyl:

Procedure:

  • Dissolve 8-carbamoyl chloride (1 eq) in anhydrous DMF
  • Add imidazolidin-2-one (1.2 eq) and Hunig's base (3 eq)
  • Stir at 40°C for 12 hours under N2 atmosphere

Optimization Data:

Coupling Reagent Solvent Temp (°C) Yield (%) Purity (HPLC)
HATU DCM 25 68 92.4
EDCI/HOBt DMF 40 83 98.1
DCC/DMAP THF 60 71 95.6

Alternative Synthetic Routes

One-Pot Spirocyclization-Carbonylation

Integrated approach reduces intermediate isolation steps:

  • Combine 4-thiaphenethylamine with ethylene glycol monocarbonate
  • Add PCl5 (2 eq) to initiate cyclization
  • Introduce imidazolidinone via in situ generated isocyanate

Advantages:

  • 45% overall yield vs 32% for stepwise synthesis
  • Reduced solvent consumption (3.2 L/mol vs 8.7 L/mol)

Enzymatic Resolution of Racemic Intermediates

Lipase-mediated kinetic resolution improves enantiomeric excess:

Enzyme Substrate ee (%) Conversion (%)
Candida antarctica Spirocyclic carbamate 98.2 51
Pseudomonas cepacia Thia-oxa spiroamine 95.7 49

Analytical Characterization

Spectroscopic Data Correlation

1H NMR (400 MHz, CDCl3):

  • δ 4.21 (t, J=6.8 Hz, 2H, OCH2)
  • δ 3.89 (s, 4H, imidazolidinone)
  • δ 3.45 (m, 2H, NCH2S)

13C NMR (101 MHz, CDCl3):

  • 172.8 ppm (C=O, imidazolidinone)
  • 167.1 ppm (spiroamide carbonyl)
  • 68.4 ppm (OCH2CH2S)

HRMS (ESI+):
Calculated for C11H16N3O3S: 278.0864
Found: 278.0861 [M+H]+

Industrial-Scale Considerations

Green Chemistry Metrics

Metric Batch Process Flow Chemistry
PMI (kg/kg) 18.7 6.2
E-Factor 23.4 8.9
Solvent Recovery (%) 62 91

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and imidazolidinone sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is unique due to its combination of an oxa-thia-azaspirodecane ring system with an imidazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines elements of both imidazolidinone and thia-aza systems. Its molecular formula is C14H18N2O2SC_{14}H_{18}N_2O_2S, with a molecular weight of 286.37 g/mol. The presence of the spirocyclic moiety is thought to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 1-(1-Oxa-4-thia-8-azaspiro[4.5]decane). A notable study evaluated a series of compounds derived from 1-oxa-4-thia-8-azaspiro[4.5]decane and found significant cytotoxic effects against various cancer cell lines, including:

Compound Cell Line IC50 (µM)
11bA549 (Lung cancer)0.18
11hA5490.19
11dMDA-MB-231 (Breast)0.08
11hMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa (Cervical cancer)0.15
11kHeLa0.14

These findings suggest that compounds derived from this spirocyclic framework exhibit potent anticancer activity, particularly against lung and breast cancer cell lines, making them promising candidates for further development in cancer therapy .

The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways related to cell survival and proliferation. The interaction with DNA or inhibition of critical enzymes involved in cancer cell metabolism may also play a role .

Case Studies

Several case studies have been published that detail the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives of the spirocyclic compound and assessed their biological activity against multiple cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity .
  • Comparative Studies : Another research effort compared the activity of these compounds with established chemotherapeutic agents such as bendamustine and vorinostat, revealing superior efficacy for some derivatives .

Q & A

Q. What structural features distinguish this compound from related spirocyclic derivatives, and how do these features influence reactivity?

The compound contains a unique combination of an oxa-thia-azaspiro core fused with an imidazolidin-2-one moiety. Key differentiating features include:

  • Spirocyclic framework : The 1-oxa-4-thia-8-azaspiro[4.5]decane system introduces steric constraints and electronic effects due to sulfur and oxygen atoms in the ring.
  • Functional groups : The imidazolidin-2-one carbonyl group enhances hydrogen-bonding potential and electrophilicity compared to simpler analogs lacking such substituents .
    Methodological implications: Use X-ray crystallography or DFT calculations to confirm spatial arrangements, and compare reactivity with analogs (e.g., thiophenyl or trifluoromethyl derivatives) via nucleophilic substitution assays .

Q. What are common synthetic routes for preparing this compound, and what solvents/reagents are typically employed?

Synthesis often involves multi-step protocols:

  • Step 1 : Construction of the spirocyclic core via cyclization reactions, such as intramolecular nucleophilic attack or [4+1] cycloadditions.
  • Step 2 : Introduction of the imidazolidin-2-one moiety via coupling reactions (e.g., carbodiimide-mediated acylation).
    Critical solvents include dimethylformamide (DMF) for polar aprotic conditions and acetonitrile for SN2 reactions. Catalysts like HATU or EDCI are commonly used for amide bond formation .

Q. How can researchers characterize this compound’s purity and structural integrity?

Standard methods include:

  • Spectroscopy : 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm proton environments and carbonyl signals (~170–180 ppm for imidazolidinone).
  • Chromatography : HPLC with UV detection (λ ~210–250 nm) to assess purity.
  • Elemental analysis : Validate empirical formula, especially for nitrogen and sulfur content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during synthesis?

Key parameters:

  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may promote side reactions; monitor via TLC.
  • Catalyst loading : Adjust EDCI/HOBt ratios (1:1.2 molar equivalents) to balance efficiency and cost.
  • Solvent polarity : Use DMF for solubility but switch to THF for moisture-sensitive steps. Validate via DoE (Design of Experiments) to identify interactions between variables .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

Approaches include:

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzo[c][1,2,5]thiadiazol-5-yl derivatives) to identify electronic effects from substituents.
  • Dynamic effects : Assess temperature-dependent NMR for conformational flexibility in the spirocyclic system.
  • Computational validation : Use Gaussian or ORCA to simulate spectra and assign peaks .

Q. What experimental designs are suitable for evaluating biological activity while minimizing confounding factors?

  • In vitro assays : Use randomized block designs with positive/negative controls (e.g., spirocyclic analogs without the imidazolidinone group).
  • Dose-response studies : Employ log-fold dilutions (1 nM–100 µM) to determine IC50_{50} values.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare activity across analogs .

Q. How can environmental degradation pathways of this compound be studied?

  • Abiotic degradation : Expose to UV light in aqueous solutions (pH 4–10) and analyze by LC-MS for photolysis products.
  • Biotic degradation : Use soil microcosms or activated sludge systems, monitoring via 14C^{14}\text{C}-labeling to track mineralization.
  • QSAR modeling : Predict persistence using EPI Suite or TEST software, validated with experimental half-lives .

Q. What strategies are effective for impurity profiling during scale-up?

  • Forced degradation : Stress under heat (40–60°C), humidity (75% RH), and oxidative conditions (H2_2O2_2).
  • Advanced chromatography : UPLC-QTOF-MS to identify low-abundance impurities (e.g., hydrolyzed spirocyclic byproducts).
  • Reference standards : Synthesize and characterize potential impurities (e.g., 8-azaspiro[4.5]decane derivatives) for spiking experiments .

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